ethyl 2-({N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiophene core, which is known for its biological activity, and a pyrimidine moiety, which is often found in nucleic acid analogs and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions under acidic or basic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine precursor reacts with the benzothiophene intermediate.
Ethylation and Amidation: The ethyl group and the amide linkage are introduced through alkylation and amidation reactions, respectively. These steps often require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Catalysts and automated reaction systems are often employed to enhance reaction rates and product yields.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the pyrimidine ring or the benzothiophene core, leading to different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the pyrimidine and benzothiophene rings.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as a lead compound for developing new therapeutic agents, especially for diseases involving nucleic acid analogs.
Materials Science: The compound’s properties can be explored for creating novel materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-(2-{[5-(METHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-ETHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and core structures This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C21H28N4O4S |
---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
ethyl 2-[[2-[[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H28N4O4S/c1-4-28-12-14-10-22-13(3)24-19(14)23-11-17(26)25-20-18(21(27)29-5-2)15-8-6-7-9-16(15)30-20/h10H,4-9,11-12H2,1-3H3,(H,25,26)(H,22,23,24) |
InChI-Schlüssel |
ALKIQQSZPFRJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=CN=C(N=C1NCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.